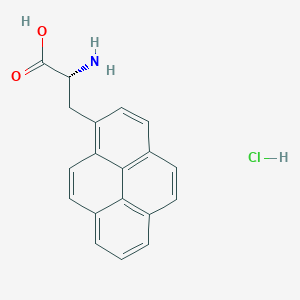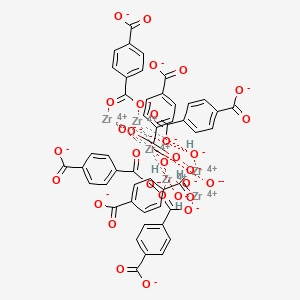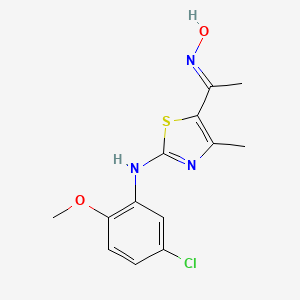
(5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine, also known as CMPT, is an organic compound that is used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, as well as in biochemical and physiological studies to explore the mechanism of action and effects of different compounds. CMPT is a versatile compound that has been used in a range of laboratory experiments, including those involving drug development and testing.
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine has been used in a range of scientific research applications, including drug development and testing. It has been used as a model compound in structure-activity relationship studies, as well as in drug-target interactions. (5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine has also been used in the synthesis of other compounds, such as peptides and proteins, for use in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine is not fully understood, but it is believed to involve the inhibition of enzymes involved in the metabolism of drugs. In particular, (5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This inhibition can lead to increased drug concentrations in the body, which can have a variety of effects.
Biochemical and Physiological Effects
(5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine has been found to have a range of biochemical and physiological effects. In particular, it has been found to inhibit the activity of cytochrome P450 enzymes, leading to increased concentrations of drugs in the body. This can lead to increased drug efficacy and toxicity, as well as increased side effects. (5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine has also been found to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. Additionally, it can be used in a variety of experiments, from drug development and testing to biochemical and physiological studies. However, (5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine has some limitations, including its potential toxicity and its lack of specificity.
Zukünftige Richtungen
The potential of (5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine for use in scientific research is still being explored. Future research could focus on the development of more specific inhibitors of cytochrome P450 enzymes, which could be used to increase the efficacy and reduce the toxicity of drugs. Additionally, further research could explore the potential of (5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine for use in the synthesis of peptides and proteins, as well as its potential for use in anti-inflammatory and analgesic drugs. Finally, further research could explore the potential of (5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine for use in cancer and virus treatments.
Synthesemethoden
(5-Chloro-2-methoxyphenyl)(4-((hydroxyimino)ethyl)-3-methyl(2,5-thiazolyl))amine can be synthesized using a variety of methods. One of the most common methods is the reaction of 4-chloro-3-methylthiazole with 2-methoxy-5-chlorophenol in the presence of hydroxylamine hydrochloride. This reaction is carried out in a two-step process, first with the formation of a Schiff base, followed by the reduction of the Schiff base to the desired product. The reaction is typically carried out in an aqueous solution at room temperature.
Eigenschaften
IUPAC Name |
(NE)-N-[1-[2-(5-chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S/c1-7-12(8(2)17-18)20-13(15-7)16-10-6-9(14)4-5-11(10)19-3/h4-6,18H,1-3H3,(H,15,16)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHCPIQCLWFSDU-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=C(C=CC(=C2)Cl)OC)C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC2=C(C=CC(=C2)Cl)OC)/C(=N/O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-[1-[2-(5-chloro-2-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

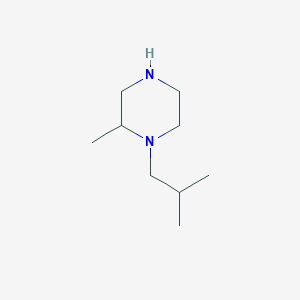
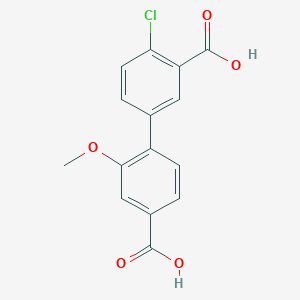
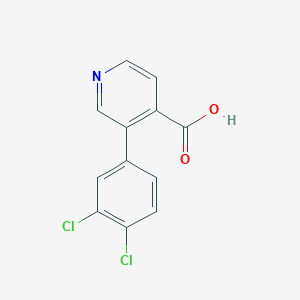
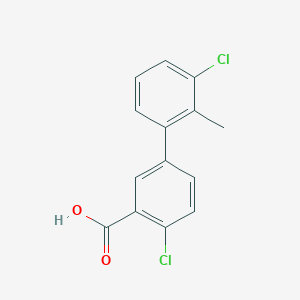
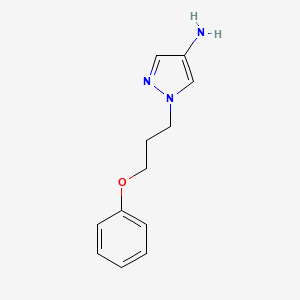
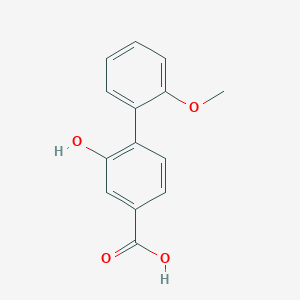


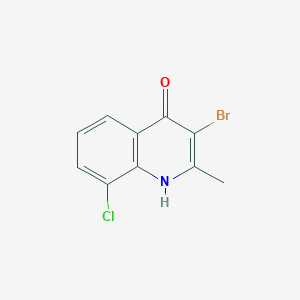

![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)
